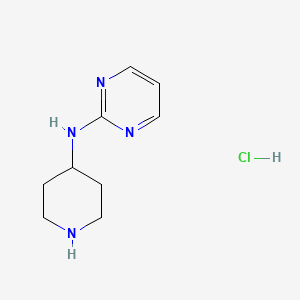

N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride

Übersicht

Beschreibung

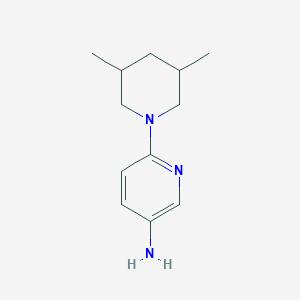

“N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride” is an organic compound with the chemical formula C9H14N4. It is also known as “1-(pyrimidin-2-yl)piperidin-4-amine hydrochloride” and “1- (2-PYRIMIDINYL)-4-PIPERIDINAMINE”. The compound has a molecular weight of 178.24 g/mol .

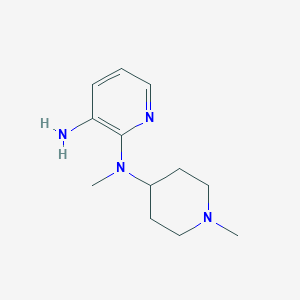

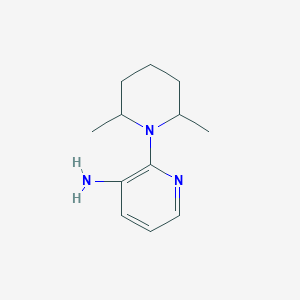

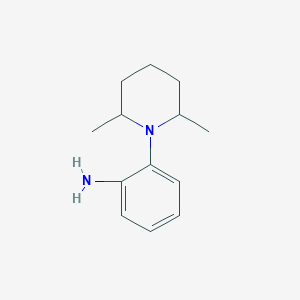

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring attached to a piperidine ring. The InChI code for the compound is "1S/C9H14N4/c10-8-2-6-13 (7-3-8)9-11-4-1-5-12-9/h1,4-5,8H,2-3,6-7,10H2" .

Physical And Chemical Properties Analysis

“this compound” is a solid compound. It has a molecular weight of 178.24 g/mol and a computed XLogP3-AA value of 0.3, which is a measure of its lipophilicity. The compound has one hydrogen bond donor and four hydrogen bond acceptors .

Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Synthesis and Antibacterial Activity

Researchers have explored the synthesis of various piperidine-containing pyrimidine imines and thiazolidinones, which includes compounds related to N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride. These compounds demonstrated significant antibacterial activity, highlighting their potential in medicinal chemistry and drug development (Merugu, Ramesh, & Sreenivasulu, 2010).

Hypoglycemic Agents

A series of novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives, which include structures similar to this compound, have been synthesized and evaluated as glucokinase (GK) activators. These compounds showed potential as dual-acting hypoglycemic agents, effective in reducing glucose levels in animal models (Song et al., 2011).

GPR119 Agonists for Diabetes Treatment

N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives, closely related to this compound, have been studied as novel G protein-coupled receptor 119 (GPR119) agonists. These compounds have shown efficacy in augmenting insulin secretion and lowering plasma glucose levels in diabetic animal models, suggesting their potential in diabetes treatment (Kubo et al., 2021).

Synthesis of dCK Inhibitors

5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, an analogue of this compound, has been synthesized as a key intermediate in the development of potent deoxycytidine kinase (dCK) inhibitors. This research demonstrates the compound's significance in the synthesis of new classes of anticancer agents (Zhang et al., 2009).

Anti-angiogenic and DNA Cleavage Studies

Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and evaluated for their anti-angiogenic properties and DNA cleavage abilities. These compounds, related to this compound, showed significant activity, indicating potential as anticancer agents (Kambappa et al., 2017).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride, also known as Piperidin-4-yl-pyrimidin-2-yl-amine hydrochloride, is a complex organic compound Similar 2-aminopyrimidine derivatives have shown antitrypanosomal and antiplasmodial activities , suggesting potential targets could be enzymes or proteins involved in these biological processes.

Mode of Action

It’s worth noting that compounds with similar structures have been found to inhibit specific enzymes, such as protein kinase b (pkb or akt) and collagen prolyl-4-hydroxylase . These enzymes play crucial roles in cell signaling pathways, affecting cell growth, proliferation, and survival.

Result of Action

Related compounds have shown antitrypanosomal and antiplasmodial activities , suggesting that they may have a significant impact on the cellular processes of these organisms.

Biochemische Analyse

Biochemical Properties

N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can lead to the modulation of kinase activity, affecting downstream signaling pathways. Additionally, this compound can bind to specific receptors on the cell surface, influencing cellular responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to the active site of kinases, leading to their inhibition or activation depending on the specific kinase involved . This binding can result in altered phosphorylation states of downstream targets, ultimately affecting cellular processes. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular signaling pathways and gene expression, which may have implications for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response. Toxicity studies have indicated that excessive doses of this compound can cause cellular damage and disrupt normal physiological functions.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and overall effects on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors and other nuclear proteins to modulate gene expression. Additionally, this compound may accumulate in the cytoplasm, where it influences cytoplasmic signaling pathways and metabolic processes.

Eigenschaften

IUPAC Name |

N-piperidin-4-ylpyrimidin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4.ClH/c1-4-11-9(12-5-1)13-8-2-6-10-7-3-8;/h1,4-5,8,10H,2-3,6-7H2,(H,11,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOQWLUWWMVCOIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=NC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00599444 | |

| Record name | N-(Piperidin-4-yl)pyrimidin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

950649-10-2 | |

| Record name | N-(Piperidin-4-yl)pyrimidin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

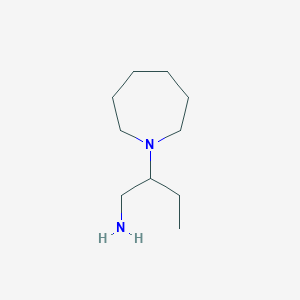

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

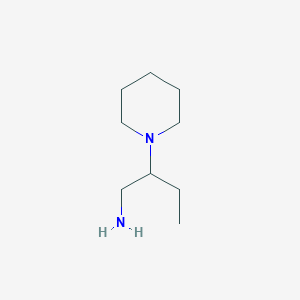

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Bromophenyl)acetyl]-1,4-diazepane](/img/structure/B1368043.png)